molecular formula C9H20N4O3S B060664 S-Methyl-L-thiocitrulline acetate CAS No. 174063-92-4

S-Methyl-L-thiocitrulline acetate

Cat. No. B060664
CAS RN: 174063-92-4
M. Wt: 265.33 g/mol
InChI Key: XUKPZPRDNPUAJY-JEDNCBNOSA-N
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Description

Synthesis Analysis

S-Methyl-L-thiocitrulline and related compounds such as L-thiocitrulline and L-homothiocitrulline have been synthesized to explore their potential as NOS inhibitors. These compounds exhibit strong inhibitory effects on both constitutive and inducible isoforms of nitric oxide synthase, with S-Methyl-L-thiocitrulline showing significant potency. The synthesis involves targeting the guanidino nitrogen of L-arginine, leading to the production of these inhibitors (Narayanan & Griffith, 1994).

Molecular Structure Analysis

The molecular structure of S-Methyl-L-thiocitrulline acetate and related compounds has been extensively studied. Gas electron diffraction analysis, combined with quantum chemical calculations, has provided detailed insights into the molecular geometry and conformational preferences of these compounds. For instance, the analysis of S-methyl thioacetate, a related thioester, has revealed specific bond lengths and angles critical for understanding the molecular basis of its activity (Della Védova, Romano, & Oberhammer, 2004).

Chemical Reactions and Properties

This compound engages in various chemical reactions that underscore its functionality as a NOS inhibitor. Its synthesis from precursors and subsequent reactions highlight its chemical versatility and potential for further modifications. These reactions are pivotal in elucidating the compound's inhibitory mechanism on nitric oxide synthase and its selectivity towards different NOS isoforms (Kłys et al., 2005).

Physical Properties Analysis

The physical properties of this compound, such as solubility, stability, and crystalline structure, are crucial for its application in research and potential therapeutic uses. Studies on similar compounds have laid the groundwork for understanding these physical aspects, providing insights into how these properties can influence its behavior in biological systems (Jakubkienė, Paulauskaite, & Vainilavicius, 2007).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, interaction with biomolecules, and inhibition of nitric oxide synthase, are integral to its scientific relevance. Through targeted synthesis and reaction studies, researchers have been able to deduce its mode of action, selectivity, and potency as a NOS inhibitor. This understanding is vital for exploring its broader applications in biomedical research and potential therapeutic interventions (Narayanan et al., 1995).

Scientific Research Applications

  • Cardiovascular Effects : S-Methyl-L-thiocitrulline acetate, as an nNOS inhibitor, significantly affects systemic hemodynamics in humans. It increases systemic vascular resistance and diastolic blood pressure while decreasing heart rate and left ventricular stroke volume, without affecting endothelial NOS activity. This suggests its role in regulating blood pressure and vascular resistance in healthy individuals (Shabeeh et al., 2017).

  • Cerebral Blood Vessel Effects : It's found that this compound induces cerebral arteriolar dilation, suggesting its potential therapeutic application in neurological disorders like Alzheimer's disease (Nakahata et al., 2008).

  • Haemodynamic Effects in Animals : When compared with L-NAME, a nonselective NOS inhibitor, this compound induces distinct regional haemodynamic effects in rats, such as vasoconstriction and changes in blood pressure and heart rate. This highlights its specific physiological impact on different vascular beds (Wakefield et al., 2003).

  • Nitric Oxide Synthase Inhibition : It's a potent inhibitor of both constitutive brain and inducible smooth muscle isoforms of nitric oxide synthase, suggesting its role in medical conditions involving overproduction of nitric oxide (Narayanan & Griffith, 1994).

  • Neuronal NOS Inhibition and Neurodegenerative Diseases : Selective inhibition of neuronal nitric oxide synthase by this compound could be beneficial in treating cerebral ischemia and neurodegenerative diseases (Furfine et al., 1994).

  • PET Study of Neuronal Nitric Oxide Synthase Inhibition : this compound has been evaluated for its potential as a tracer in determining nNOS levels in vivo, indicating its use in studying neurological diseases (Zhang et al., 1997).

Mechanism of Action

S-Methyl-L-thiocitrulline acetate acts as a potent inhibitor of nitric oxide synthase . It exhibits a preference for neuronal nitric oxide synthase over endothelial nitric oxide synthase .

properties

IUPAC Name

acetic acid;(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2S.C2H4O2/c1-13-7(9)10-4-2-3-5(8)6(11)12;1-2(3)4/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12);1H3,(H,3,4)/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKPZPRDNPUAJY-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CSC(=NCCCC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CSC(=NCCC[C@@H](C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474693
Record name S-Methyl-L-thiocitrulline acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

174063-92-4
Record name S-Methyl-L-thiocitrulline acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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